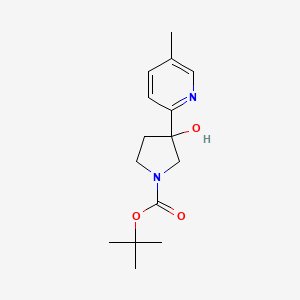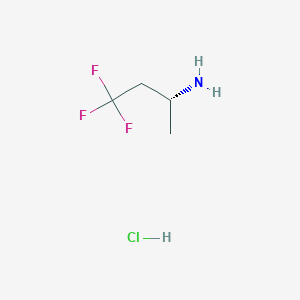![molecular formula C8H13NO3 B15361098 Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15361098.png)
Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol. It is a solid at room temperature and is known for its unique bicyclic structure, which includes an oxirane (epoxide) ring and an amino group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Epoxidation of a bicyclic precursor: The compound can be synthesized by epoxidation of a bicyclic precursor, such as 5-aminobicyclo[3.1.1]heptane-1-carboxylate, using an oxidizing agent like m-CPBA (meta-chloroperoxybenzoic acid).
Esterification: The carboxylate group can be esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality.
Types of Reactions:
Oxidation: The epoxide ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the epoxide ring.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Diols: Resulting from the oxidation of the epoxide ring.
Primary Amines: Resulting from the reduction of the amino group.
Substituted Products: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with bicyclic structures. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate: Lacks the epoxide ring.
5-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid: Similar structure but without the amino group.
Uniqueness: Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of both the amino group and the epoxide ring, which allows for a wide range of chemical reactions and applications.
This compound's versatility and unique structure make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential use in drug development highlight its importance in the field of chemistry and beyond.
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-6(10)7-2-8(9,3-7)5-12-4-7/h2-5,9H2,1H3 |
Clé InChI |
NWYHFVXFJKTPHG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(C1)(COC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B15361016.png)

![Dicyclohexyl-[[5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B15361035.png)
![1-[(Trimethylsilyl)oxy]-2,3-dihydro-1H-indene-1-carbonitrile](/img/structure/B15361044.png)


![Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B15361071.png)
![tert-butyl N-[3-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]propyl]carbamate](/img/structure/B15361072.png)

![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B15361089.png)
![1-[4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B15361102.png)


